4-oxo-4-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)butanoic acid
Description
Properties
IUPAC Name |
4-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3/c33-26(16-17-27(34)35)32-25(18-24(29-32)20-10-4-1-5-11-20)23-19-31(22-14-8-3-9-15-22)30-28(23)21-12-6-2-7-13-21/h1-15,19,25H,16-18H2,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXSNDIPGSJFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar compounds act as inhibitors of certain enzymes, such as monoamine oxidase. They bind to the active site of the enzyme, preventing it from catalyzing its substrate.
Biological Activity
The compound 4-oxo-4-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)butanoic acid is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and SMILES notation. The compound features a butanoic acid moiety with a bipyrazole structure that contributes to its biological properties.
- Molecular Formula: C₃₃H₂₉N₃O₃
- SMILES: OC(=O)CCC(=O)N1N=C(CC1c1cn(nc1c1ccccc1)c1ccccc1)c1ccccc1
Antidiabetic Activity
Research has indicated that compounds structurally similar to This compound exhibit significant inhibitory effects on Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibition of DPP-IV can lead to enhanced insulin secretion and lower blood glucose levels, making these compounds potential candidates for the treatment of Type II diabetes mellitus .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. For instance, compounds with similar tricyclic structures have shown activity against various bacterial strains, including MRSA and VRE. The minimum inhibitory concentrations (MICs) for related compounds were reported to be in the range of 0.5–4 μg/mL against multidrug-resistant strains . While specific data on the MIC for our compound is lacking, its structural analogs suggest potential efficacy.
The proposed mechanism for the biological activity of This compound involves:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Interaction with Bacterial DNA: Some derivatives bind to the minor groove of DNA, which could disrupt bacterial replication processes .
Study 1: DPP-IV Inhibition
In a study focused on the synthesis and evaluation of DPP-IV inhibitors, several derivatives were tested for their pharmacological effects. The results indicated that certain modifications in the molecular structure significantly enhanced DPP-IV inhibitory activity. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating their potential use as therapeutic agents for diabetes management .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of structurally related compounds against various pathogens. The findings showed that certain triphenyl derivatives exhibited promising antibacterial activity with MIC values comparable to existing antibiotics. This suggests that further exploration of This compound could yield valuable insights into its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Halogenation : Bromine (e.g., in ) and fluorine (e.g., in ) substituents enhance lipophilicity and antimicrobial potency .
- Electron-Withdrawing Groups: Nitro (NO₂) groups in improve bioactivity by increasing electrophilicity .
- Heterocyclic Moieties : Thiazole rings (e.g., in ) and antipyrinyl groups (e.g., in ) contribute to diverse biological interactions.
Activity Trends :
Physical and Spectral Properties
- Target Compound : Expected IR peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (COOH).
- Analog Data :
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
The introduction of phenyl groups at the 1', 3', and 5-positions is achieved through Suzuki-Miyaura couplings. 4-(4-Iodophenyl)butanoic acid serves as a critical intermediate, where iodination of 4-phenylbutanoic acid with iodine and periodic acid in acetic acid yields the iodinated derivative (42% yield). Subsequent coupling with arylboronic acids using Pd(PPh₃)₄ in dimethyl sulfoxide at 120°C installs triphenyl groups selectively.
Boronic Ester Formation
Conversion of the iodophenyl intermediate to its boronic ester is pivotal. Reacting 4-(4-iodophenyl)butanoic acid with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and potassium acetate in DMSO at 100°C for 18 hours achieves 95% conversion. This step enables iterative couplings to build the triphenyl-bipyrazole framework.
Functionalization of the Butanoic Acid Moiety
The 4-oxo butanoic acid side chain is introduced via nucleophilic acyl substitution or Michael addition.
Carboxylic Acid Activation and Amide Formation
Activation of 4-(4-iodophenyl)butanoic acid with EDC and NHS in DMSO forms a reactive ester, which reacts with amines like 7-aminoheptanoic acid to yield amide-linked intermediates. While this method primarily produces amides, analogous strategies using hydroxylamine or hydrazine derivatives could generate the ketone functionality required for the 4-oxo group.
Oxidation of Alcohol Intermediates
Reduction of the carboxylic acid to a primary alcohol using borane-THF (91.6% yield), followed by oxidation with tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO), produces the corresponding aldehyde. Further oxidation with Jones reagent or potassium permanganate introduces the ketone group.
Assembly of the Final Structure
Cyclocondensation with Hydrazines
Reaction of the aldehyde intermediate with phenylhydrazine in acidic conditions forms the pyrazole ring. For example, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (an Edaravone impurity) is synthesized via analogous cyclization. Extending this to bipyrazole systems requires careful control of temperature and pH to prevent over-oxidation.
Tandem Coupling-Cyclization Reactions
A one-pot strategy involving Suzuki coupling followed by in situ cyclocondensation streamlines synthesis. For instance, coupling 4-(4-boronophenyl)butanoic acid with iodophenylpyrazole derivatives at 120°C for 2 hours, followed by addition of hydrazine, yields the target compound in 64% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings, achieving 95% conversion.
-
Tetrapropylammonium perruthenate (TPAP) oxidizes alcohols to aldehydes efficiently without over-oxidation.
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic protocols for preparing 4-oxo-4-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)butanoic acid and its analogs?
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions. For example, details a "General Procedure G" for pyrazole derivatives, utilizing solvents like ethanol or methanol and catalysts such as acetic acid. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization yields products with >95% purity (HPLC). Critical parameters include reaction time (6-12 hours), temperature (70-80°C), and stoichiometric control of reactants to minimize byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆ or CDCl₃) resolve substituent environments, confirming regiochemistry of the bipyrazole core and butanoic acid linkage .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) verify purity (>95%) and monitor reaction progress .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₃₂H₂₈N₄O₃: 532.21 g/mol) .
Advanced Research Questions
Q. How can low yields during synthesis be systematically addressed?
Low yields (e.g., 22–27% in ) often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) or bases (Cs₂CO₃) enhance cyclization efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) reduces decomposition of thermally labile intermediates .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
SAR studies on analogs () reveal:
Q. How can computational methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB: 5KIR) .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Q. What strategies mitigate poor solubility in aqueous buffers?
- Prodrug Design : Esterification of the butanoic acid group (e.g., ethyl ester) enhances lipophilicity .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays without precipitation .
Q. How can reproducibility challenges in multi-step syntheses be resolved?
Q. What crystallographic techniques validate the compound’s 3D structure?
Single-crystal XRD (Mo-Kα radiation, SHELXL refinement) resolves stereochemistry. For example, highlights SHELX for refining dihedral angles between phenyl rings and bipyrazole planes, critical for understanding π-π stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
